2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique molecular structure, which incorporates functional groups such as a triazole ring, a pyrrole moiety, and a sulfanyl group. The compound's molecular formula is , and it has a molecular weight of approximately 441.5 g/mol. It is classified under triazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry .
The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves several key steps:
The molecular structure of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide consists of multiple components that contribute to its chemical properties:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 441.5 g/mol |
IUPAC Name | 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide |
Canonical SMILES | CC(=O)N(Cc1ccccc(OCC)c1)CS(=N)c2nn(c(=N)c3ccccc3)c(=N)n2 |
The compound exhibits various chemical reactivity patterns due to its functional groups:
These reactions highlight the compound's potential as a precursor in synthesizing more complex molecules with specific pharmacological profiles.
The mechanism of action for 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide likely involves interactions with specific molecular targets within biological systems:
The physical and chemical properties of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are crucial for understanding the handling and storage requirements of the compound in laboratory settings.
The scientific uses of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide are primarily focused on medicinal chemistry:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4